CID 19187
Overview
Description
CID 19187 is a useful research compound. Its molecular formula is C8H7NaO3 and its molecular weight is 174.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 19187 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 19187 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible Control of Protein Function : CID has been used to control protein function in cells with precision and spatiotemporal resolution. This technique has primarily been applied to study signal transductions and has recently been extended to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation in Mammals : The development of PROTAC-CID systems demonstrates the utility of CID in inducible gene regulation and gene editing, with applications in human cells and mice (Ma et al., 2023).
Protein Localization Control : A novel CID system utilizing light activation was developed for rapidly controlling protein-protein interactions and localization in living cells, aiding in the study of dynamic biological processes (Aonbangkhen et al., 2018).
Water Use Efficiency in Agriculture : CID, in the form of carbon isotope discrimination, has been explored as a method for selecting high water use efficiency and productivity in crops like barley (Anyia et al., 2007).
Resolving Cell Biology Problems : CID techniques have helped solve numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Biocompatible CID for Eukaryotic Cells : Development of a new biocompatible CID, Tmp-SLF, has expanded the possibilities for gene expression modulation and tunable control of glycosyltransferases in mammalian cells (Czlapinski et al., 2008).
Studying Cellular Mechanotransduction : CID has been used to study cellular mechanotransduction, revealing the mechanical stability of ternary complexes and their potential applications (Wang et al., 2019).
properties
IUPAC Name |
sodium;2-phenoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJBFNYRRZIDZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 19187 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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